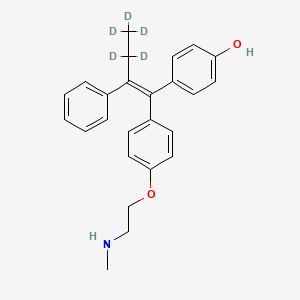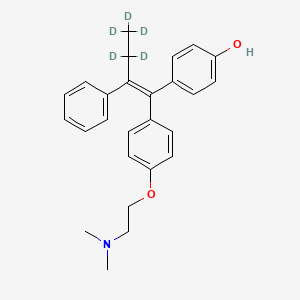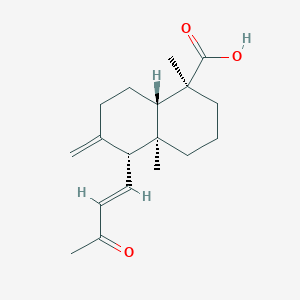
Acide ent-14,15-dinor-13-oxolabda-8(17),11-diène-18-oïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: is a diterpenoid compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . It is characterized by its unique structure, which includes a labdane skeleton with specific functional groups that contribute to its chemical properties and biological activities .
Applications De Recherche Scientifique
Chemistry: : In chemistry, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is used as a building block for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties . It serves as a lead compound for developing new drugs and therapeutic agents .
Medicine: : In medicine, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is investigated for its potential therapeutic effects . Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: : In industry, this compound is used in the production of various chemical products . Its derivatives find applications in materials science, agriculture, and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability and cost-effectiveness . Techniques such as continuous flow synthesis and advanced purification methods are often employed to ensure consistent quality and supply .
Analyse Des Réactions Chimiques
Types of Reactions: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as carboxylic acids and alkenes .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Mécanisme D'action
The mechanism of action of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to receptors or enzymes, modulating their activity . The exact pathways involved can vary depending on the biological context and the specific effects being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include other diterpenoids with labdane skeletons, such as labdane-8α,15-diol and labdane-8α,15-dione . These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is unique due to its specific functional groups and the resulting chemical and biological properties . Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

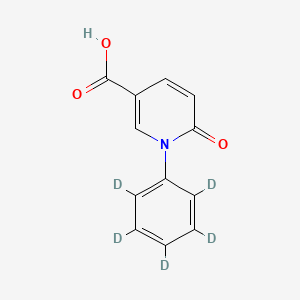
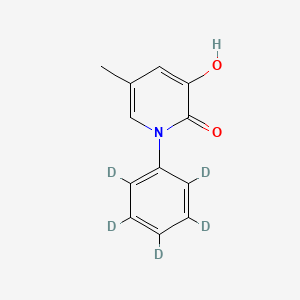
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)
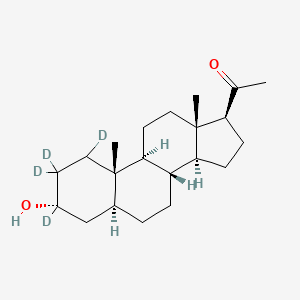


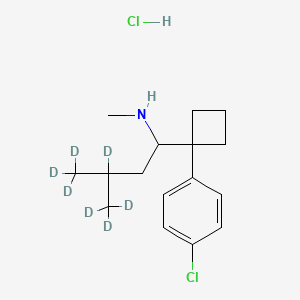
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
